molecular formula C19H17NO2S3 B2455649 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1798022-70-4

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2455649
CAS No.: 1798022-70-4
M. Wt: 387.53
InChI Key: BVJAGJZUYUQLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with ethylthio and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivatives and benzamide precursors. The key steps include:

    Formation of the Thiophene Derivative: This involves the acylation of thiophene with thiophene-3-carbonyl chloride under Friedel-Crafts conditions.

    Introduction of the Ethylthio Group: This step can be achieved by reacting the intermediate with ethylthiol in the presence of a base such as sodium hydride.

    Coupling with Benzamide: The final step involves coupling the thiophene derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings and benzamide core can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) share structural similarities with the thiophene moiety.

    Benzamide Derivatives: Compounds such as N-(2-benzoylphenyl)-2-ethylthioacetamide have similar benzamide cores.

Uniqueness

2-(ethylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is unique due to the combination of ethylthio and thiophene substituents on the benzamide core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

2-ethylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S3/c1-2-24-16-6-4-3-5-15(16)19(22)20-11-14-7-8-17(25-14)18(21)13-9-10-23-12-13/h3-10,12H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJAGJZUYUQLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.